2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide
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Overview
Description
The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves several steps. For instance, phenyl acetic acid through a series of reactions can be converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The parent oxadiazole can then react with N-substituted-2-bromoacetamides in DMF/LiH to yield 2-[(5-benzyl-1,3,4-oxadiazol-2yl)sulfanyl]-N-(arylated/arenylated) acetamides .Molecular Structure Analysis
Oxadiazoles, including the compound , are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the parent oxadiazole can react with N-substituted-2-bromoacetamides to yield 2-[(5-benzyl-1,3,4-oxadiazol-2yl)sulfanyl]-N-(arylated/arenylated) acetamides .Scientific Research Applications
Synthetic Approaches and Pharmacological Activity
Overview: 1,3,4-Oxadiazole is a heterocyclic compound with an oxygen atom and two nitrogen atoms in a five-membered ring. It has three known isomers: 1,2,4-oxadiazole, 1,2,3-oxadiazole, and 1,2,5-oxadiazole. Among these, 1,3,4-oxadiazole and 1,2,4-oxadiazole are particularly well-studied due to their significant chemical and biological properties .
Pharmacological Activities: Compounds containing 1,3,4-oxadiazole cores exhibit a broad spectrum of biological activities:
- Antibacterial and Antifungal Properties : These compounds have been investigated for their antibacterial and antifungal activity against various strains of bacteria .
- Anti-Diabetic Effects : Some derivatives show anti-diabetic activity .
Clinical Examples: Two notable compounds containing the 1,3,4-oxadiazole unit are:
Energetic Compounds
Overview: Energetic derivatives of 1,3,4-oxadiazole have been prepared and characterized. These compounds exhibit interesting structural features and extensive hydrogen-bonding interactions .
Medicinal Applications
Overview: Oxadiazoles find applications in medicinal chemistry:
Future Directions
Oxadiazole derivatives, including “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide”, have potential for a wide range of applications due to their diverse properties . Future research could focus on exploring these properties further and developing new applications for these compounds.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide is the enzyme known as alkaline phosphatase (ALP) . ALP plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization .
Mode of Action
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide interacts with ALP, inhibiting its activity . The compound binds to the enzyme in a non-competitive manner, meaning it attaches to a site other than the active site, altering the enzyme’s shape and preventing it from catalyzing its reaction .
Biochemical Pathways
The inhibition of ALP by 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide affects the phosphate metabolism pathway . This can lead to downstream effects such as altered bone mineralization and potentially impact various physiological processes that rely on phosphate ions .
Result of Action
The molecular and cellular effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide’s action primarily involve the inhibition of ALP activity . This can lead to a decrease in phosphate ion concentration, potentially affecting various cellular processes .
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c19-13-18(9-5-2-6-10-18)20-15(23)12-25-17-22-21-16(24-17)11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOQLKJNDMXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
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